4-Chlorophenyl (2-chlorophenoxy)acetate
Description
Properties
CAS No. |
62095-39-0 |
|---|---|
Molecular Formula |
C14H10Cl2O3 |
Molecular Weight |
297.1 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-7-11(8-6-10)19-14(17)9-18-13-4-2-1-3-12(13)16/h1-8H,9H2 |
InChI Key |
BVJQVIYLGYZDDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-chlorophenyl (2-chlorophenoxy)acetate, differing in substituents, ester groups, or biological activity:
Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS: 10263-19-1)
- Molecular Formula : C₁₂H₁₃ClO₄
- Key Differences :
- Contains an ethyl ester group instead of a 4-chlorophenyl ester.
- Features an additional ketone in the acetoacetate moiety, enhancing its electrophilic character.
- Exhibits higher solubility in polar solvents due to the ketone group.
- Applications : Intermediate in synthesizing heterocyclic compounds, such as pyrazoles and indoles .
Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate (CAS: 1016880-01-5)
- Molecular Formula : C₉H₇Cl₂O₅S
- Key Differences :
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate
- Molecular Formula : C₁₄H₁₅ClN₂O₂
- Key Differences: Incorporates an imidazole ring, enabling interactions with biological targets like sirtuins (histone deacetylases). Demonstrated strong inhibitory effects on nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines, with superior docking scores compared to other sirtuin inhibitors .
Methyl 2-(4-chlorophenyl)sulfanylacetate (CAS: 15446-15-8)
- Molecular Formula : C₉H₉ClO₂S
- Key Differences: Replaces the phenoxy group with a sulfanyl (-S-) bridge, increasing lipophilicity. Potential applications in agrochemicals due to sulfur’s role in pesticidal activity .
Ethyl 2-(4-chloro-2-cyanophenoxy)acetate (CAS: 401631-70-7)
- Molecular Formula: C₁₁H₁₀ClNO₃
- Key Differences: Contains a cyano (-CN) group, which enhances electron-withdrawing effects and metabolic stability. Used in synthesizing kinase inhibitors and other bioactive molecules .
Comparative Analysis Table
Key Research Findings
- Reactivity : The chlorosulfonyl derivative (CAS: 1016880-01-5) exhibits higher reactivity in nucleophilic substitutions compared to the target compound due to its -SO₂Cl group .
- Synthetic Utility: Ethyl 2-(4-chloro-2-cyanophenoxy)acetate’s cyano group enables efficient cyclization reactions, making it valuable for drug discovery .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chlorophenyl (2-chlorophenoxy)acetate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via esterification or nucleophilic substitution. For example, chloroacetic acid derivatives react with substituted phenols under alkaline conditions (e.g., NaOH/acetone) to form the ester linkage. Temperature (40–60°C), stoichiometry of reactants, and solvent polarity critically affect yields. Hydrolysis side reactions can be minimized by controlling pH and avoiding excess water .
- Key Data : A standard procedure involves refluxing equimolar amounts of 4-chlorophenol and 2-chlorophenoxyacetyl chloride in dry dichloromethane, yielding >75% after 6 hours .
Q. How can researchers characterize the purity and structural integrity of 4-Chlorophenyl (2-chlorophenoxy)acetate?
- Methodology : Use a combination of:
- HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- NMR (¹H/¹³C) to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at δ 170–175 ppm).
- XRD for crystalline structure validation, particularly if polymorphs are suspected .
Q. What are the primary degradation pathways of this compound under ambient storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the ester group as the main pathway, forming 4-chlorophenol and 2-chlorophenoxyacetic acid. Use LC-MS to track degradation products. Stabilize with desiccants and storage at 4°C .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of 4-Chlorophenyl (2-chlorophenoxy)acetate?
- Methodology : Apply density functional theory (DFT) to predict transition states and activation energies for esterification or substitution reactions. Tools like Gaussian or ORCA can model substituent effects (e.g., electron-withdrawing Cl groups increase electrophilicity at the carbonyl carbon). Validate with experimental kinetic data .
- Case Study : Quantum mechanical/molecular mechanical (QM/MM) simulations identified solvent effects (e.g., acetone vs. THF) on reaction rates, aligning with empirical observations of 20% higher yields in polar aprotic solvents .
Q. How do researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
Assay standardization : Compare cytotoxicity data (e.g., IC₅₀ in HepG2 cells) across studies using identical protocols (e.g., MTT assay, 48-hour exposure).
Metabolite profiling : Use LC-HRMS to identify active metabolites that may explain discrepancies (e.g., esterase-mediated hydrolysis in vivo).
Statistical meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates like cell line variability .
Q. What experimental design strategies improve the scalability of 4-Chlorophenyl (2-chlorophenoxy)acetate synthesis?
- Methodology : Employ a Design of Experiments (DoE) approach (e.g., Box-Behnken design) to optimize parameters:
- Factors: Temperature (X₁), catalyst loading (X₂), solvent ratio (X₃).
- Response: Yield (Y₁), purity (Y₂).
- Outcome : A 3-factor model reduced optimal reaction time from 8 to 4 hours while maintaining >80% yield .
Q. What mechanistic insights explain the compound’s selectivity in herbicidal applications?
- Methodology :
- Enzyme inhibition assays : Test affinity for plant acetolactate synthase (ALS) using fluorescence quenching.
- Molecular docking : Simulate binding interactions (e.g., H-bonding with ALS active site residues).
- Field trials : Compare weed suppression (e.g., Amaranthus retroflexus) at varying concentrations (0.1–1.0 mM) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s environmental persistence?
- Methodology :
- Half-life studies : Compare aerobic vs. anaerobic soil metabolism (e.g., t₁/₂ = 30 days vs. 120 days).
- Analytical cross-validation : Use isotope-labeled analogs (e.g., ¹⁴C-tracking) to distinguish abiotic vs. microbial degradation.
- Geospatial factors : Account for soil pH and organic matter content, which vary between studies and regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
